molecular formula C11H13BrN2O4 B3048715 Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate CAS No. 1803589-02-7

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Cat. No.: B3048715
CAS No.: 1803589-02-7
M. Wt: 317.14
InChI Key: WNPPBFZMLBWOKL-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate (CAS: 1803589-02-7) is a synthetic organic compound with the molecular formula C₁₁H₁₃BrN₂O₄ and a molecular weight of 317.14 g/mol . Its IUPAC name, methyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate, reflects its branched ester structure, featuring a 5-bromo-2-nitrophenylamino substituent attached to a 2-methylpropanoate backbone. The compound is commercially available as a powder, stored at room temperature, and is utilized in life science research and chemical synthesis .

Key structural characteristics include:

  • Bromo-nitro aromatic ring: The 5-bromo-2-nitrophenyl group contributes to electronic effects (e.g., electron-withdrawing nitro group) and steric bulk.
  • Ester functionality: The methyl ester group enhances solubility in organic solvents and influences reactivity in hydrolysis or transesterification reactions.

Properties

IUPAC Name

methyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,10(15)18-3)13-8-6-7(12)4-5-9(8)14(16)17/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPPBFZMLBWOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193664
Record name Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-02-7
Record name Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803589-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 5-bromo-2-nitroaniline with methyl 2-bromo-2-methylpropanoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed:

    Reduction of the nitro group: yields the corresponding amine.

    Substitution of the bromine atom: results in various substituted derivatives.

    Hydrolysis of the ester group: forms the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The brominated nitroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of bromo, nitro, and amino substituents. Below is a comparative analysis with analogous esters and aryl-substituted derivatives:

Table 1: Comparative Analysis of Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate and Related Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
This compound (1803589-02-7) C₁₁H₁₃BrN₂O₄ 317.14 5-Bromo-2-nitroanilino, methyl ester Pharmaceutical intermediates, custom synthesis
Methyl 2-(4-bromophenyl)-2-methylpropanoate (154825-97-5) C₁₁H₁₃BrO₂ 257.13 4-Bromophenyl Precursor for Suzuki coupling; used in material science
Methyl 2-(4-(3-hydroxyprop-1-ynyl)phenyl)-2-methylpropanoate (N/A) C₁₄H₁₆O₃ 232.27 4-(3-Hydroxypropynyl)phenyl Intermediate in API synthesis; alkyne for click chemistry
Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate (42019-07-8) C₁₈H₁₇ClO₄ 344.78 4-Chlorobenzoylphenoxy Impurity in pharmaceuticals; ester hydrolysis studies
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (1181267-33-3) C₁₁H₁₃ClO₂ 214.67 4-(2-Chloroethyl)phenyl Synthetic intermediate for bioactive molecules

Physicochemical and Commercial Considerations

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., ).
  • Cost and Availability : The target compound is priced at €1,107.00/g (CymitQuimica, 2025), significantly higher than simpler bromophenyl esters (e.g., €542.00/50mg for the target vs. lower-cost chlorobenzoyl derivatives) .

Biological Activity

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound with a complex structure featuring a brominated nitroaniline moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : Methyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate
  • Molecular Formula : C₁₁H₁₃BrN₂O₄
  • Molecular Weight : 317.14 g/mol
  • CAS Number : 1803589-02-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's brominated nitroaniline structure allows it to potentially inhibit various enzymes and receptors, which may lead to therapeutic effects in different biological contexts.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with specific receptors, altering signaling pathways that are crucial for cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anticancer Potential : The compound's ability to inhibit certain enzymes may also extend to anticancer applications, as it could interfere with tumor growth and survival mechanisms.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted the compound's effectiveness against certain strains of bacteria, demonstrating a significant reduction in bacterial viability when treated with this compound.
  • Anticancer Research :
    • In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a novel anticancer agent.
  • Mechanistic Insights :
    • Research has focused on elucidating the specific molecular pathways affected by this compound, with findings indicating that it may modulate oxidative stress responses within cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructureBiological Activity
Methyl 2-(5-bromo-2-nitrophenyl)acetateStructureModerate antimicrobial activity
Methyl 2-amino-5-bromobenzoateStructureLow cytotoxicity, potential anti-inflammatory effects
Methyl 2-bromo-5-nitrobenzoateStructureAnticancer properties demonstrated

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

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